molecular formula C6H5BrN2O3 B2845714 2-Bromo-5-methoxy-4-nitropyridine CAS No. 1805513-34-1

2-Bromo-5-methoxy-4-nitropyridine

Cat. No.: B2845714
CAS No.: 1805513-34-1
M. Wt: 233.021
InChI Key: WDXZTUWUDRHWQA-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Mechanism of Action

Target of Action

It is used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . Therefore, it can be inferred that protein tyrosine kinases could be a potential target.

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in the synthesis of pyrrolopyridones, it may indirectly influence the pathways regulated by protein tyrosine kinases .

Pharmacokinetics

Safety data sheets indicate that it may be harmful if swallowed, inhaled, or in contact with skin , suggesting that it can be absorbed through these routes.

Result of Action

As a precursor in the synthesis of potential protein tyrosine kinase inhibitors , it may contribute to the inhibition of these enzymes, which could have downstream effects on cellular signaling pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-nitropyridine. For instance, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be influenced by the reaction conditions . Additionally, safety data sheets recommend ensuring adequate ventilation when handling this compound, suggesting that its stability or reactivity may be affected by exposure to air .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-4-nitropyridine typically involves the bromination of 2-methoxy-4-nitropyridine. One method includes the addition of bromine to a solution of 2-methoxy-4-nitropyridine in acetic acid, followed by heating the mixture to 80°C for 12 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the process likely involves similar bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methoxy-4-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-methoxy-4-nitropyridine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-5-methoxy-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXZTUWUDRHWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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